molecular formula C17H23NO3 B5704502 4-allyl-2-methoxyphenyl cyclohexylcarbamate CAS No. 91990-72-6

4-allyl-2-methoxyphenyl cyclohexylcarbamate

Cat. No. B5704502
CAS RN: 91990-72-6
M. Wt: 289.4 g/mol
InChI Key: AZBFFBXKJFKUAQ-UHFFFAOYSA-N
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Description

4-allyl-2-methoxyphenyl cyclohexylcarbamate, also known as AL-LAD, is a synthetic hallucinogenic drug that belongs to the lysergamide family. The drug is a derivative of LSD and was first synthesized in the 1970s. AL-LAD is known for its potent hallucinogenic effects and has gained popularity among recreational drug users. However, in recent years, AL-LAD has been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

4-allyl-2-methoxyphenyl cyclohexylcarbamate acts on the serotonin 2A receptor, which is a G protein-coupled receptor. The drug binds to the receptor and activates a signaling pathway that results in the activation of downstream effectors. This activation leads to changes in the activity of neurons in the brain, which results in the characteristic hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
4-allyl-2-methoxyphenyl cyclohexylcarbamate has been found to have a range of biochemical and physiological effects. The drug has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood, perception, and cognition. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has also been found to increase the levels of dopamine, which is involved in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

4-allyl-2-methoxyphenyl cyclohexylcarbamate has several advantages for use in scientific research. The drug has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the receptor's function. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has also been found to have a lower toxicity profile than other hallucinogenic drugs, which makes it safer for use in animal studies.
However, 4-allyl-2-methoxyphenyl cyclohexylcarbamate also has several limitations for use in scientific research. The drug has a short half-life, which makes it difficult to study its long-term effects. 4-allyl-2-methoxyphenyl cyclohexylcarbamate is also a Schedule I controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 4-allyl-2-methoxyphenyl cyclohexylcarbamate. One area of research is the potential therapeutic applications of the drug. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has been found to have antidepressant and anxiolytic effects, and further research could lead to the development of new treatments for these conditions.
Another area of research is the development of new compounds based on the 4-allyl-2-methoxyphenyl cyclohexylcarbamate molecule. Researchers could modify the structure of 4-allyl-2-methoxyphenyl cyclohexylcarbamate to create new compounds with improved therapeutic properties.
Conclusion:
4-allyl-2-methoxyphenyl cyclohexylcarbamate is a synthetic hallucinogenic drug that has gained popularity among recreational drug users. However, the drug has also been studied for its potential therapeutic applications in scientific research. 4-allyl-2-methoxyphenyl cyclohexylcarbamate acts on the serotonin 2A receptor and has been found to have a range of biochemical and physiological effects. While 4-allyl-2-methoxyphenyl cyclohexylcarbamate has several advantages for use in scientific research, it also has several limitations. Future research on 4-allyl-2-methoxyphenyl cyclohexylcarbamate could lead to the development of new treatments for depression, anxiety, and other conditions.

Synthesis Methods

The synthesis of 4-allyl-2-methoxyphenyl cyclohexylcarbamate involves the modification of the LSD molecule. The process involves the addition of an allyl group to the indole ring of LSD, which results in the formation of 4-allyl-2-methoxyphenyl cyclohexylcarbamate. The synthesis of 4-allyl-2-methoxyphenyl cyclohexylcarbamate is a complex process and requires specialized equipment and expertise.

Scientific Research Applications

4-allyl-2-methoxyphenyl cyclohexylcarbamate has been studied for its potential therapeutic applications in scientific research. The drug has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-7-13-10-11-15(16(12-13)20-2)21-17(19)18-14-8-5-4-6-9-14/h3,10-12,14H,1,4-9H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFFBXKJFKUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354530
Record name Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester

CAS RN

91990-72-6
Record name Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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